molecular formula C9H9F2NO B12619309 N-(difluoromethyl)-N-methylbenzamide CAS No. 933994-74-2

N-(difluoromethyl)-N-methylbenzamide

Katalognummer: B12619309
CAS-Nummer: 933994-74-2
Molekulargewicht: 185.17 g/mol
InChI-Schlüssel: KLBWQBNLTJLIAA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(difluoromethyl)-N-methylbenzamide is an organic compound that features a benzamide core with difluoromethyl and methyl substituents

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(difluoromethyl)-N-methylbenzamide typically involves the introduction of the difluoromethyl group to a benzamide precursor. One common method is the reaction of benzamide with difluoromethylating agents under specific conditions. For instance, the use of difluorocarbene reagents has been reported to achieve the desired difluoromethylation . The reaction conditions often include the presence of a base and a suitable solvent to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process. Additionally, the development of cost-effective and environmentally friendly methods is crucial for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

N-(difluoromethyl)-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethylated benzamide derivatives, while substitution reactions can introduce various functional groups to the benzamide core.

Wissenschaftliche Forschungsanwendungen

N-(difluoromethyl)-N-methylbenzamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-(difluoromethyl)-N-methylbenzamide involves its interaction with molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards specific targets. Additionally, the compound may modulate signaling pathways by inhibiting or activating key enzymes involved in these pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to N-(difluoromethyl)-N-methylbenzamide include other difluoromethylated benzamides and fluorinated amides. Examples include N-trifluoromethylbenzamide and N-difluoromethylformamide .

Uniqueness

This compound is unique due to the presence of both difluoromethyl and methyl groups, which confer distinct chemical and biological properties. The difluoromethyl group enhances the compound’s stability and reactivity, making it valuable for various applications .

Eigenschaften

CAS-Nummer

933994-74-2

Molekularformel

C9H9F2NO

Molekulargewicht

185.17 g/mol

IUPAC-Name

N-(difluoromethyl)-N-methylbenzamide

InChI

InChI=1S/C9H9F2NO/c1-12(9(10)11)8(13)7-5-3-2-4-6-7/h2-6,9H,1H3

InChI-Schlüssel

KLBWQBNLTJLIAA-UHFFFAOYSA-N

Kanonische SMILES

CN(C(F)F)C(=O)C1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.